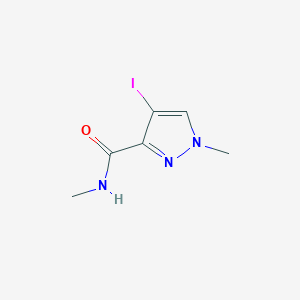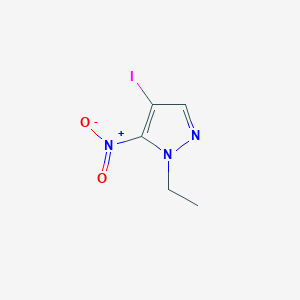
3-Bromo-1-isobutyl-1H-pyrazole
Descripción general
Descripción
3-Bromo-1-isobutyl-1H-pyrazole is a chemical compound with the molecular formula C7H11BrN2 . It has an average mass of 203.080 Da and a mono-isotopic mass of 202.010559 Da .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 3-Bromo-1-isobutyl-1H-pyrazole, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 3-Bromo-1-isobutyl-1H-pyrazole consists of a five-membered heterocyclic aromatic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including 3-Bromo-1-isobutyl-1H-pyrazole, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación
Tautomerism and Molecular Structure
The study of 4-bromo substituted 1H-pyrazoles, which are closely related to 3-Bromo-1-isobutyl-1H-pyrazole, has provided insights into their tautomerism both in solid states and in solutions. Research indicates that the presence of a bromine atom at certain positions influences the tautomeric forms, with 3-bromo tautomers predominating due to their stability as justified by DFT calculations. Such findings have implications for understanding the chemical properties and reactivity of these compounds (Trofimenko et al., 2007).
Molecular Docking and Antiviral Activity
A specific derivative of the 3-bromo-1H-pyrazole class demonstrated potential antiviral properties through molecular docking studies. The synthesis and structural characterization, including Hirshfeld surface analysis and molecular docking, suggest that these compounds could target non-small cell lung cancer and human collapsin response mediator protein-1, exhibiting significant activity (Sathish et al., 2018).
Insecticidal and Fungicidal Activities
Novel 3-bromo-1H-pyrazole derivatives have been synthesized and evaluated for their insecticidal and fungicidal activities. These compounds have shown promising results against specific pests and fungi, indicating their potential use in agricultural applications to protect crops from various diseases and pests (Zhu et al., 2014).
Synthesis of Complex Compounds
The versatility of 3-bromo-1H-pyrazoles has been demonstrated through their use as precursors in the synthesis of complex organic molecules. These compounds can undergo various reactions to form new derivatives with potential biological activities, including antimicrobial properties. Such research underlines the importance of 3-bromo-1H-pyrazoles in the field of synthetic organic chemistry and drug development (Martins et al., 2013).
Safety and Hazards
Direcciones Futuras
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mecanismo De Acción
Target of Action
The primary targets of 3-Bromo-1-isobutyl-1H-pyrazole are currently unknown. This compound is a type of pyrazole, a class of organic compounds known for their diverse pharmacological effects . .
Biochemical Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . .
Pharmacokinetics
The compound has a molecular weight of 203.08 , which could influence its absorption and distribution
Result of Action
Given the diverse pharmacological effects of pyrazoles , this compound could potentially have a wide range of effects.
Propiedades
IUPAC Name |
3-bromo-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKZMRSJDCPZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-isobutyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



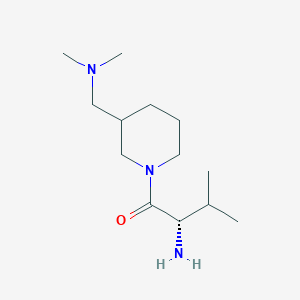
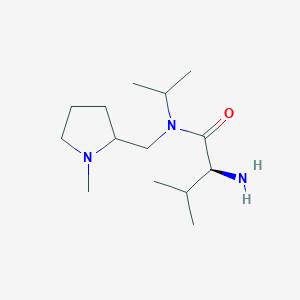

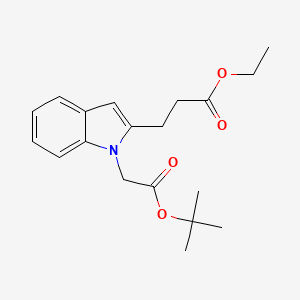

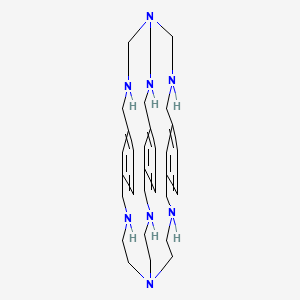
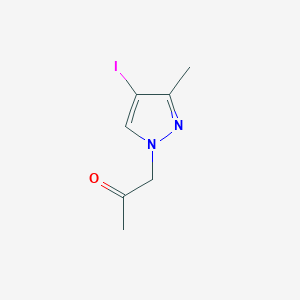
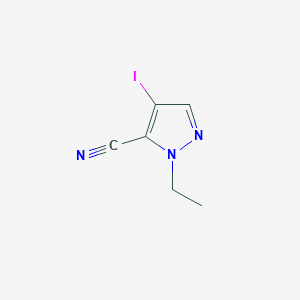


![4-(4-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3235672.png)
